

Sdh-IN-2 as a chemical probe for metabolic research

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Compound of Interest

Compound Name: Sdh-IN-2

Cat. No.: B10861344

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Sdh-IN-2: A Chemical Probe for Metabolic Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-2 is a potent inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex with a dual role in cellular metabolism, participating in both the citric acid (TCA) cycle and the electron transport chain (ETC).[1][2] As an inhibitor, **Sdh-IN-2** serves as a valuable chemical probe for investigating the metabolic consequences of SDH dysfunction. This document provides detailed application notes and experimental protocols for the use of **Sdh-IN-2** in metabolic research.

Sdh-IN-2 possesses an alkyne functional group, rendering it suitable for click chemistry applications.[1][3] This feature allows for the covalent labeling and subsequent detection of the probe, enabling a range of advanced experimental approaches to study target engagement and downstream metabolic effects.

Data Presentation

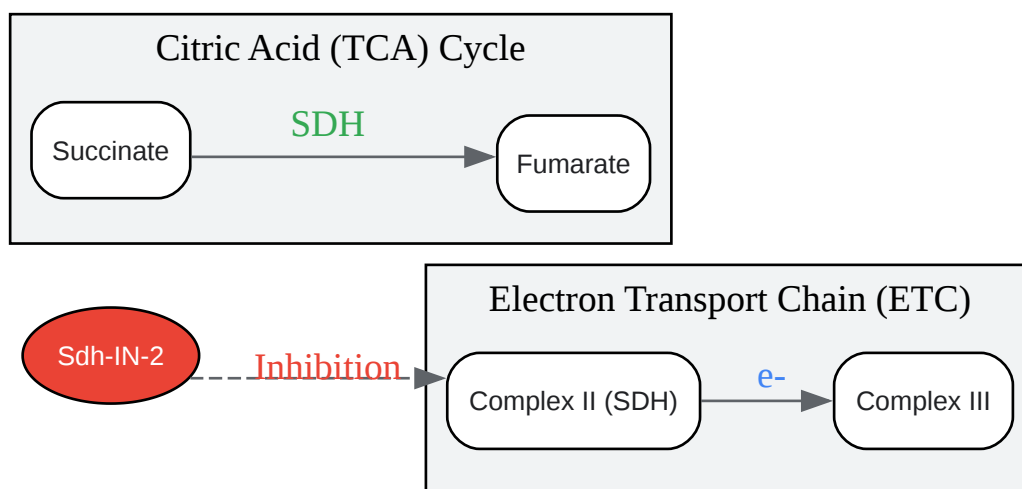
Quantitative Data for Sdh-IN-2

Parameter	Value	Source(s)
IC50 (SDH)	0.55 µg/mL	[1][4]
EC50 (Antifungal)	3.82-9.81 µg/mL (various fungi)	[1][4]
CAS Number	1823354-06-8	[4]
Functional Group	Alkyne (for click chemistry)	[1][3]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Sdh-IN-2

Sdh-IN-2 inhibits the enzymatic activity of Succinate Dehydrogenase. SDH is a critical component of cellular respiration, catalyzing the oxidation of succinate to fumarate in the TCA cycle and transferring electrons to the electron transport chain. Inhibition of SDH by **Sdh-IN-2** disrupts these processes, leading to an accumulation of succinate and a decrease in cellular respiration.

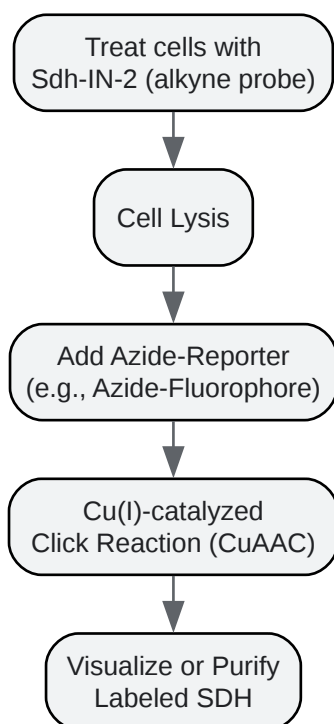


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Figure 1: Mechanism of **Sdh-IN-2** inhibition of Succinate Dehydrogenase (SDH).

Experimental Workflow: Target Engagement using Click Chemistry

The alkyne group on **Sdh-IN-2** allows for its use in click chemistry-based workflows to confirm target engagement in cells. This involves treating cells with **Sdh-IN-2**, followed by cell lysis and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-tagged reporter molecule (e.g., a fluorophore or biotin).



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Figure 2: General workflow for target engagement verification of **Sdh-IN-2** using click chemistry.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is a general method to measure SDH activity in cell lysates or isolated mitochondria and can be adapted to assess the inhibitory effect of **Sdh-IN-2**.

Materials:

- **Sdh-IN-2**

- Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA)
- Succinate (substrate)
- DCIP (2,6-dichlorophenolindophenol) (electron acceptor)
- Phenazine methosulfate (PMS)
- Cell lysate or isolated mitochondria
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of **Sdh-IN-2** in a suitable solvent (e.g., DMSO).
- Prepare the reaction mixture in each well of a 96-well plate containing assay buffer, succinate, DCIP, and PMS.
- Add varying concentrations of **Sdh-IN-2** to the wells to determine the IC₅₀. Include a vehicle control (e.g., DMSO).
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.
- Initiate the reaction by adding the cell lysate or isolated mitochondria to each well.
- Immediately measure the decrease in absorbance of DCIP at 600 nm over time using a microplate reader in kinetic mode.
- Calculate the rate of reaction for each concentration of **Sdh-IN-2**.
- Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular context.

Materials:

- **Sdh-IN-2**
- Cells of interest
- PBS (Phosphate-Buffered Saline)
- Lysis buffer (containing protease inhibitors)
- PCR tubes or 96-well PCR plate
- Thermal cycler
- SDS-PAGE and Western blotting reagents
- Anti-SDH antibody

Procedure:

- Treat cultured cells with either vehicle or **Sdh-IN-2** at a desired concentration for a specific duration.
- Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
- Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
- Heat the samples to a range of temperatures in a thermal cycler for a set time (e.g., 3 minutes).
- Cool the samples and lyse the cells by freeze-thaw cycles or by adding lysis buffer.

- Centrifuge the lysates at high speed to pellet the aggregated proteins.
- Collect the supernatant containing the soluble proteins.
- Analyze the amount of soluble SDH in each sample by SDS-PAGE and Western blotting using an anti-SDH antibody.
- A shift in the melting curve of SDH in the presence of **Sdh-IN-2** compared to the vehicle control indicates target engagement.

Chemoproteomic Profiling using Click Chemistry

This protocol outlines a general workflow for identifying the cellular targets of **Sdh-IN-2** using its alkyne handle.

Materials:

- **Sdh-IN-2**
- Cultured cells
- Lysis buffer
- Azide-biotin probe
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Streptavidin beads
- Protease for protein digestion (e.g., trypsin)
- LC-MS/MS for protein identification

Procedure:

- Treat cells with **Sdh-IN-2** or vehicle control.
- Lyse the cells and perform a click chemistry reaction by adding the azide-biotin probe, CuSO₄, THPTA, and sodium ascorbate to the lysate.
- Allow the reaction to proceed to covalently link biotin to the **Sdh-IN-2**-bound proteins.
- Enrich the biotin-labeled proteins using streptavidin beads.
- Wash the beads extensively to remove non-specifically bound proteins.
- Elute the bound proteins or perform on-bead digestion with a protease like trypsin.
- Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled with **Sdh-IN-2**.

Conclusion

Sdh-IN-2 is a valuable chemical probe for studying the role of Succinate Dehydrogenase in cellular metabolism. Its potency as an SDH inhibitor, combined with the presence of an alkyne group for click chemistry applications, allows for a multifaceted approach to investigate its mechanism of action and its effects on metabolic pathways. The protocols provided here offer a starting point for researchers to utilize **Sdh-IN-2** in their studies of metabolic regulation and dysfunction.

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